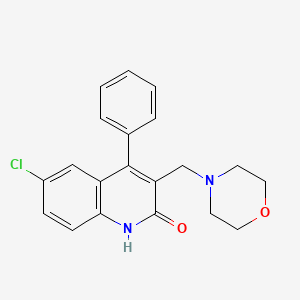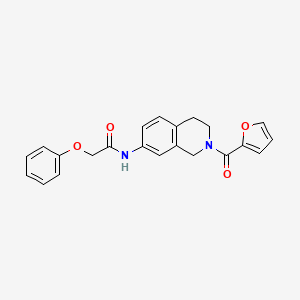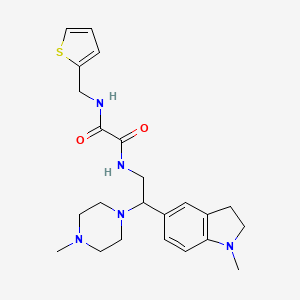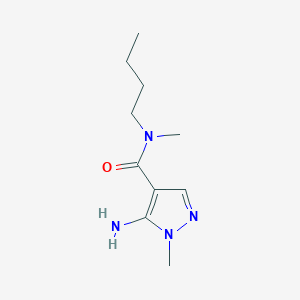
6-chloro-3-(morpholinomethyl)-4-phenylquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 6-chloro-3-(morpholinomethyl)-4-phenylquinolin-2(1H)-one is a quinoline derivative, a class of heterocyclic aromatic organic compounds. Quinolines are known for their diverse pharmacological activities and are components of various medicinal agents. The papers provided discuss various quinoline derivatives with different substituents and their respective properties and interactions.
Synthesis Analysis
The synthesis of quinoline derivatives often involves reactions such as Michael addition or Diels–Alder reactions. For instance, a novel quinoline derivative was synthesized using Michael addition of a secondary amine to an α, β-unsaturated carbonyl compound . Another derivative was obtained from a cationic imino Diels–Alder reaction catalyzed by BF3.OEt2 . These methods are typical for constructing the quinoline core and introducing various substituents to the molecule.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule. For example, the crystal structure of a novel quinoline derivative revealed interactions such as C-H⋯O, C-C⋯Cl, and C-H⋯C . Another study reported the dihedral angles between the quinoline rings and the phenyl ring, which contribute to the overall molecular conformation .
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions, including those that lead to the formation of metastable crystalline forms. For instance, the introduction of 3D inorganic anions such as ClO4- and BF4- induced the self-assembly of 6-chloroquinolin-2(1H)-one molecules from a 1D chain structure to a dimeric unit . These transformations can significantly affect the molecule's intermolecular interactions and reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of different substituents can lead to changes in properties such as luminescence and vibrational spectra. For example, the introduction of inorganic anions led to a blue shift in the IR spectra and changes in luminescence peaks for 6-chloroquinolin-2(1H)-one . The crystal packing of another derivative was stabilized by hydrogen bonds and π-stacking interactions . These properties are crucial for understanding the behavior of these compounds in various environments and their potential applications.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
- Potent Apoptosis Inducer: N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a compound related to the chemical , has been identified as a potent apoptosis inducer and an efficacious anticancer agent with high blood-brain barrier penetration (Sirisoma et al., 2009).
Synthetic Applications
Complexation with Palladium(II) and Mercury(II)
The synthesis of N-{2-(4-Methoxyphenyltelluro)ethyl}morpholine and its complexation with palladium(II) and mercury(II) indicates potential use in organometallic chemistry (Singh et al., 2000).
Suzuki-Miyaura Coupling
The compound's role in palladium charcoal-catalyzed Suzuki-Miyaura coupling to obtain arylpyridines and arylquinolines highlights its application in synthetic organic chemistry (Tagata & Nishida, 2003).
Antiviral Applications
- Antiviral Effects: Although not directly related to the specific compound, chloroquine, a 9-aminoquinoline, has shown potential in antiviral applications against various viral infections, suggesting potential exploration in this area for related compounds (Savarino et al., 2003).
Corrosion Inhibition
- Anti-corrosion Performance: 8-hydroxyquinoline derivatives, including 7-(morpholinomethyl)quinolin-8-ol, have been studied for their anti-corrosion potency, indicating potential applications in materials science (Douche et al., 2020).
Pharmaceutical Development
- Pharmaceutical Profiles: The synthesis and pharmaceutical profiles of pentacyclic acridinium salts designed to destabilize telomeric integrity in cancer cells suggest applications in drug development (Cookson et al., 2005).
Eigenschaften
IUPAC Name |
6-chloro-3-(morpholin-4-ylmethyl)-4-phenyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2/c21-15-6-7-18-16(12-15)19(14-4-2-1-3-5-14)17(20(24)22-18)13-23-8-10-25-11-9-23/h1-7,12H,8-11,13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGMBMKVUXHESB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-methoxybenzamide](/img/structure/B3017233.png)
![N-[(4-hydroxy-1-phenylcyclohexyl)methyl]-2-methoxybenzamide](/img/structure/B3017235.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methyl-5-phenylfuran-3-carboxamide](/img/structure/B3017239.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide](/img/structure/B3017241.png)
![2-Phenoxy-1-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B3017242.png)
![ethyl 2-(2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3017244.png)
![2-Azabicyclo[3.2.2]nonan-3-one](/img/structure/B3017245.png)


![N-[[4-(4-ethoxyphenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide](/img/structure/B3017253.png)